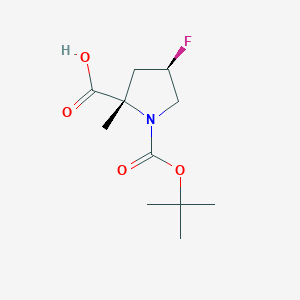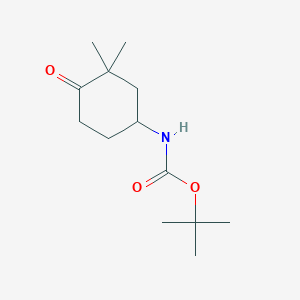
(2S,4R)-1-(Tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-1-(Tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is a chiral compound used in various chemical and pharmaceutical applications. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(Tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile (MeCN), under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. The use of deep eutectic solvents (DES) has been explored for the deprotection of Boc groups, providing a more sustainable and environmentally friendly approach .
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-1-(Tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and Boc-protected amine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2S,4R)-1-(Tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (2S,4R)-1-(Tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid involves the interaction of its functional groups with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine
- (2S,4R)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of (2S,4R)-1-(Tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid lies in its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its reactivity and interactions compared to other similar compounds .
Propiedades
IUPAC Name |
(2S,4R)-4-fluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-7(12)5-11(13,4)8(14)15/h7H,5-6H2,1-4H3,(H,14,15)/t7-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYPRFPCITYLTA-HQJQHLMTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@H](CN1C(=O)OC(C)(C)C)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B8242003.png)

![(4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-YL)methanamine](/img/structure/B8242017.png)

![tert-butyl (1R,3s,5S)-3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8242054.png)
![Tert-butyl 3-(2-hydroxyethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8242055.png)

![tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate](/img/structure/B8242074.png)

![(7R)-7-[(Tert-butyldimethylsilyl)oxy]-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B8242096.png)
![methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B8242099.png)

